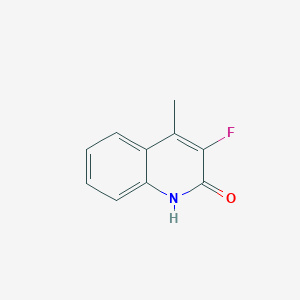
Methyl fluoroquinolone
Overview
Description
Fluoroquinolones are a type of antibiotic that kill or inhibit the growth of bacteria . They are derived from quinolones by adding a fluorine atom to nalidixic acid, enhancing its activity against bacteria and improving its absorption, metabolism, and excretion characteristics . Common fluoroquinolones include ciprofloxacin, delafloxacin, gemifloxacin, levofloxacin, moxifloxacin, norfloxacin (discontinued), and ofloxacin .
Synthesis Analysis
The synthesis of fluoroquinolones is complex and not fully understood . The first quinolone, nalidixic acid, was discovered as a by-product of the synthesis of the antimalarial drug chloroquine .Molecular Structure Analysis
Fluoroquinolones are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 . The general structure of fluoroquinolones uses an accepted numbering scheme for positions on the molecule .Chemical Reactions Analysis
Fluoroquinolones can undergo various chemical reactions. For instance, they can be determined through their derivative after being oxidized by nitrous acid before reacting with potassium iodide .Physical And Chemical Properties Analysis
Fluoroquinolones are known for their physicochemical properties. They are bicyclic heterocyclic aromatic compounds with a ketone group at position 4, a carboxylic group at position 3, and a fluorine atom at position 6 .Scientific Research Applications
Mechanisms of Resistance
Fluoroquinolones, including methyl fluoroquinolones, are effective against various infections due to their ability to inhibit DNA replication in bacteria. Research has shown that resistance to these drugs can arise due to mutations in genes encoding topoisomerase subunits, alterations in outer membrane porins, or overexpression of efflux pumps. Plasmid-mediated resistance also poses a significant threat (Hopkins, Davies, & Threlfall, 2005).
Pharmacokinetics in Veterinary Medicine
Methyl fluoroquinolones have been extensively used in veterinary medicine. The differences in their physicochemical properties and pharmacokinetics make them suitable for various applications in animal health. They exhibit significant effectiveness against a range of bacterial infections in animals (Martinez, McDermott, & Walker, 2006).
Impact on Tuberculosis Treatment
The use of fluoroquinolones in treating tuberculosis, especially in drug-resistant cases, has been significant. However, the emerging resistance to fluoroquinolones in Mycobacterium tuberculosis is a growing concern. This resistance can lead to treatment failures and is influenced by the widespread use of these antibiotics (Ginsburg, Grosset, & Bishai, 2003).
Novel Antibacterial Quinolones
Innovations in the fluoroquinolone class have led to the development of new compounds with potent antibacterial activities. Modifications at various positions of the quinolone structure have yielded compounds with enhanced effectiveness against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Resistance Mechanisms and Evolutionary Success
Fluoroquinolone resistance is attributed to mutations in target-site genes, production of efflux pumps, and other mechanisms. The impact of resistance on bacterial fitness varies among species, influencing the evolutionary success of resistant strains (Redgrave, Sutton, Webber, & Piddock, 2014).
In Vivo Determination in Aquaculture
A study demonstrated a rapid and sensitive method to detect fluoroquinolone residues in the muscle of cultured puffer fish. This method is crucial for ensuring the safety of aquaculture products for human consumption (Tang et al., 2017).
Antimicrobial Agents in Ophthalmology
Fluoroquinolones, including methyl fluoroquinolones, have been utilized in treating various ocular infections. The development of new fluoroquinolones with improved properties is crucial given the emergence of resistance among ocular pathogens (Blondeau, 2004).
Mechanism of Action
- Human cells lack these enzymes, making methyl fluoroquinolone specific to bacterial DNA replication .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Fluoroquinolones should be avoided in children under the age of 18 years unless they have a serious infection that cannot be treated with any other antibiotic . They can damage the weight-bearing joints in children, and children are also more susceptible to other adverse effects of fluoroquinolones, including tendinitis and tendon rupture . The FDA has advised that they are not suitable for common conditions such as sinusitis, bronchitis, and uncomplicated urinary tract infections, and should only be considered when treatment with other, less toxic antibiotics, has failed .
Biochemical Analysis
Biochemical Properties
Methyl fluoroquinolone interacts with bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA synthesis. By forming a ternary complex with a DNA molecule and these enzymes, this compound blocks bacterial DNA supercoiling , thereby inhibiting the growth and proliferation of bacteria.
Cellular Effects
This compound exerts significant effects on various types of cells. Due to its enhanced penetration ability through cell membranes, it exhibits a high level of antibacterial activity . It affects bacterial reproduction by inhibiting bacterial DNA-gyrase , which is essential for DNA replication, transcription, and repair in bacteria .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a ternary complex with a DNA molecule and bacterial gyrase and topoisomerase IV enzymes . This complex blocks the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription . This leads to the death of the bacterial cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For instance, it has been observed that the antibacterial activity of fluoroquinolones, including this compound, is concentration-dependent . This means that the inhibitory effects on bacterial growth increase with higher concentrations of the drug .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that higher doses of fluoroquinolones can lead to more significant inhibition of bacterial growth . High doses can also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as UGT1A1 and UGT1A9 . The presence of gene polymorphisms, including UGT1A1, UGT1A9, can affect the pharmacokinetic parameters of fluoroquinolones, including the area under the curve (AUC), creatinine clearance (C Cr), maximum plasma concentration (C max), half-life (t 1/2) and peak time (t max) of fluoroquinolones .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It is able to concentrate within phagocytic and non-phagocytic cells and remain active against different facultative, obligate, intracellular pathogens .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm . It is transported to specific cellular compartments where it exerts its antibacterial effects . The subcellular distribution of this compound not only helps us understand how it interacts with host cells but also provides clues in fighting against the bacterial infection .
properties
IUPAC Name |
3-fluoro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZWOFMQJMPNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711868 | |
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198831-76-4 | |
| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)
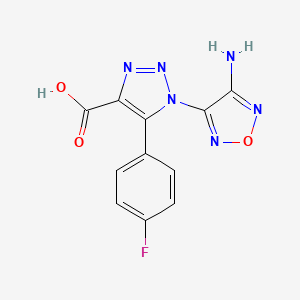
![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)


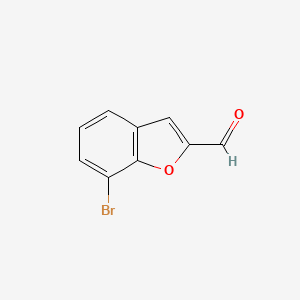
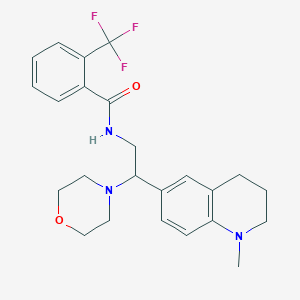
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)
![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)
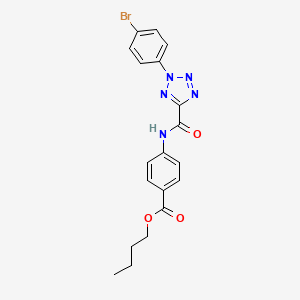
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)
![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)
